molecular formula C42H48N4O6 B14364306 Dehydrotetrastachyne CAS No. 91853-53-1

Dehydrotetrastachyne

Cat. No.: B14364306
CAS No.: 91853-53-1
M. Wt: 704.9 g/mol
InChI Key: KCVFUQASWJSPBS-UHFFFAOYSA-N
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Description

Classification and Structural Context within Indole (B1671886) Alkaloids and Bisindole Alkaloids

Alkaloids are a broad class of naturally occurring organic compounds that typically contain at least one nitrogen atom, which often imparts basic properties to the molecule. wikipedia.org This class is further subdivided based on chemical structure. Dehydrotetrastachyne belongs to the indole alkaloids , a major subgroup characterized by the presence of an indole structural moiety. wikipedia.org With over 4,100 known compounds, indole alkaloids are one of the largest classes of alkaloids, with the amino acid tryptophan serving as their primary biochemical precursor. wikipedia.org

More specifically, this compound is classified as a bisindole alkaloid . vdoc.pubmpg.de Bisindole alkaloids are complex natural products formed by the dimerization of two monomeric indole alkaloid units. mpg.denih.gov These dimers can be composed of identical monomers (homodimers) or different ones (heterodimers), leading to immense structural complexity. nih.gov this compound is an asymmetrical bisindole alkaloid of the Aspidosperma-Iboga hybrid type, meaning it is constructed from two different monomeric units belonging to the Aspidosperma and Iboga classes of indole alkaloids. naturalproducts.netuliege.be This structural intricacy is a hallmark of bisindole alkaloids and underpins their significance in chemistry. nih.gov

Table 1: Chemical Classification of this compound

Classification Level Category Description
Superclass Alkaloids and derivatives Naturally occurring compounds containing nitrogen atoms. wikipedia.orgnaturalproducts.net
Class Indole Alkaloids Alkaloids containing an indole nucleus, biosynthesized from tryptophan. wikipedia.orgnaturalproducts.net
Subclass Monoterpenoid Indole Alkaloids Indole alkaloids that include a terpenoid component derived from secologanin (B1681713). wikipedia.orgvdoc.pub
Specific Type Bisindole Alkaloids Dimeric alkaloids formed from two monomeric indole units. mpg.denih.gov

| Hybrid Type | Aspidosperma-Iboga | A heterodimer formed from an Aspidosperma-type monomer and an Iboga-type monomer. naturalproducts.net |

Historical Perspective of Alkaloid Research and Discovery

The study of alkaloids has been pivotal in the development of organic chemistry and pharmacology. While plants containing alkaloids have been used in traditional medicine for millennia, the scientific investigation began in the 19th century. wikipedia.org A landmark achievement occurred in 1805-1806 when the German pharmacist Friedrich Sertürner first isolated morphine in a pure form from the opium poppy (Papaver somniferum). wikipedia.orgmpg.de This event is widely considered the dawn of alkaloid chemistry, demonstrating that the active principle of a medicinal plant could be isolated as a pure, crystalline substance.

Following the discovery of morphine, the early 19th century saw a surge in the isolation of other potent alkaloids by researchers like Pierre Joseph Pelletier and Joseph Bienaimé Caventou, who discovered strychnine (B123637) (1818) and quinine (B1679958) (1820). wikipedia.org These early discoveries laid the groundwork for the systematic study of natural products, establishing methods for extraction, purification, and characterization that are still conceptually relevant today. The term "alkaloid" itself was coined to describe these plant-derived, alkali-like substances. naturalproducts.net

Academic Significance of this compound in Natural Product Chemistry

The academic significance of this compound is intrinsically linked to its status as a complex bisindole alkaloid. Such molecules are of profound interest to the scientific community for several reasons.

Firstly, their intricate, sterically congested, and polycyclic structures present a formidable challenge to synthetic organic chemists. nih.govnih.gov The total synthesis of natural products like this compound serves as a crucial platform for developing and validating new synthetic methodologies, pushing the boundaries of what is possible in chemical synthesis. nih.govnih.govpitt.edu The quest to construct these molecular architectures efficiently drives innovation in areas like stereochemical control and the formation of complex ring systems. openaccessjournals.com

Secondly, bisindole alkaloids frequently exhibit more potent or entirely different biological activities compared to their constituent monomers. nih.govnih.gov While this article does not detail specific bioactivities, this general principle makes compounds like this compound and its relatives attractive targets for natural product-based drug discovery programs. nih.gov Their complex scaffolds provide unique templates for interacting with biological targets. encyclopedia.pub

Finally, understanding the biosynthetic pathways—how plants actually construct these dimers—is a major area of research. mpg.de Studying compounds like this compound helps elucidate the enzymatic machinery that facilitates the coupling of monomeric alkaloids, offering insights into the elegance and efficiency of nature's synthetic strategies.

Table 2: Key Data for this compound

Property Value / Description
Molecular Formula C42H48N4O6 naturalproducts.net
Structural Class Asymmetrical Bisindole Alkaloid (Aspidosperma-Iboga type) naturalproducts.netuliege.be
Natural Sources Found in plants of the Apocynaceae family. vdoc.pubresearchgate.net

| Significance | Target for total synthesis, model for biosynthetic studies, complex chemical architecture. nih.govnih.gov |

Role of Chemotaxonomic Investigations in Understanding this compound Distribution

Chemotaxonomy is the discipline of classifying organisms based on their chemical constituents. In plants, the distribution of specialized metabolites, such as alkaloids, often follows phylogenetic lines and can be used as a marker to understand evolutionary relationships. nih.gov

This compound has been isolated from several plant species belonging to the Apocynaceae family, including Tabernaemontana citrifolia and Peschiera echinata (also known as Tabernaemontana echinata). vdoc.pubresearchgate.net The Apocynaceae family is renowned for being a prolific source of monoterpenoid indole alkaloids and bisindole alkaloids. vdoc.pubencyclopedia.pub The presence or absence of specific alkaloid types can serve as a valuable taxonomic character to help delineate genera and tribes within this large and complex family. researchgate.netnih.gov

The identification of this compound in these particular species contributes to the chemical profile of the Tabernaemontana genus. This information helps chemotaxonomists build a more detailed map of metabolite distribution, reinforcing taxonomic classifications and potentially highlighting species that may be rich sources of other structurally related bisindole alkaloids.

Properties

CAS No.

91853-53-1

Molecular Formula

C42H48N4O6

Molecular Weight

704.9 g/mol

IUPAC Name

methyl 12-ethyl-6-[(17-ethyl-6-hydroxy-1-methoxycarbonyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-5-yl)oxy]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate

InChI

InChI=1S/C42H48N4O6/c1-5-24-19-23-20-42(39(49)51-4)34-26(13-17-46(22-23)36(24)42)25-11-12-29(47)33(31(25)43-34)52-30-10-7-9-28-32(30)44-35-27(37(48)50-3)21-40(6-2)14-8-16-45-18-15-41(28,35)38(40)45/h7-12,14,23-24,36,38,43-44,47H,5-6,13,15-22H2,1-4H3

InChI Key

KCVFUQASWJSPBS-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5OC6=CC=CC7=C6NC8=C(CC9(C=CCN1C9C78CC1)CC)C(=O)OC)O)C(=O)OC

Origin of Product

United States

Occurrence and Isolation Methodologies of Dehydrotetrastachyne

Botanical Sources and Geographic Distribution of Dehydrotetrastachyne-Producing Organisms

This compound has been isolated from a select group of plants, primarily within the Tabernaemontana and related genera. The distribution of these plants is largely concentrated in tropical and subtropical regions.

Tabernaemontana citrifolia

Tabernaemontana citrifolia, a species belonging to the Apocynaceae family, is a known source of this compound. vdoc.pub This plant is a shrub or tree that is native to the Caribbean and Eastern and Southeastern Mexico. kew.org Its natural habitat is primarily in the seasonally dry tropical biome. kew.org The plant is found in countries such as Cuba, the Dominican Republic, Haiti, and Trinidad-Tobago. kew.org In Guadeloupe, a part of the French West Indies, T. citrifolia has been traditionally used in preparations for ruminants. researchgate.net

Peschiera echinata

This compound has also been isolated from Peschiera echinata. vdoc.pub This species is now considered a synonym of Tabernaemontana echinata. Like other members of its genus, it is found in tropical regions and is recognized as a source of various indole (B1671886) alkaloids.

Stemmadenia grandiflora

Another botanical source for this compound is Stemmadenia grandiflora. vdoc.pub This plant, also a member of the Apocynaceae family, is native to Panama and tropical South America. wikipedia.org Some taxonomists consider Stemmadenia grandiflora to be a synonym of Tabernaemontana grandiflora. wikipedia.org

Tabernaemontana donnell-smithii

Tabernaemontana donnell-smithii, native to Mexico and Central America, is another confirmed source of this compound. kew.orgmpg.de It grows as a shrub or tree in seasonally dry tropical biomes. kew.org Its range extends from southern Mexico to Panama. crtrees.org This species can be found in a variety of habitats including tropical deciduous forests, evergreen forests, and even in areas of secondary vegetation, at altitudes ranging from 10 to 1600 meters above sea level. plazi.org The plant is characterized by its large, fragrant flowers and the production of a milky sap. ontosight.ai

Advanced Strategies for Alkaloid Extraction and Fractionation

The isolation of this compound from its botanical sources involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by fractionation to separate the complex mixture of compounds.

The general procedure for alkaloid extraction involves preparing the plant material by grinding it into a moderately coarse powder. uobabylon.edu.iq This increases the surface area for solvent contact. Since alkaloids often exist as salts in plants, the powdered material is typically treated with an alkali to liberate the free alkaloid bases. uobabylon.edu.iq

A common method for extracting this compound involves using methanol. mpg.de For instance, ground leaves of T. donnell-smithii have been extracted with methanol. After filtration, the solvent is evaporated. The resulting residue is then dissolved in a dilute acid solution, such as hydrochloric acid, and washed with an organic solvent like ethyl acetate (B1210297) to remove non-alkaloidal impurities. mpg.de The aqueous phase, containing the protonated alkaloids, is then made alkaline to a pH of 10. This step deprotonates the alkaloids, rendering them soluble in organic solvents. Subsequent extraction with an organic solvent like ethyl acetate yields a crude alkaloid extract. mpg.de

More advanced extraction techniques that can be applied to natural products like alkaloids include:

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. mdpi.com It is known for its high selectivity and the ability to preserve the integrity of thermolabile compounds. mdpi.com

Pressurized Hot Water Extraction (PHWE): This technique employs water at high temperatures and pressures as the solvent, offering an environmentally friendly alternative to organic solvents. mdpi.com

Once the crude alkaloid extract is obtained, it must be fractionated to separate the individual compounds. Traditional methods include fractional crystallization and distillation. uobabylon.edu.iq However, modern chromatographic techniques are more commonly employed for their superior separation capabilities.

Chromatographic Techniques for this compound Purification and Enrichment

Chromatography is an essential tool for the purification and enrichment of this compound from the crude alkaloid extract. metwarebio.comresearchgate.net Various chromatographic methods are utilized, often in combination, to achieve high purity.

Column Chromatography is a fundamental technique used for the initial separation of the crude extract. uobabylon.edu.iqrotachrom.com The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. chromatographyonline.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. rotachrom.com

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient method for purifying alkaloids like this compound. uobabylon.edu.iqmetwarebio.com It utilizes high pressure to force the solvent through columns packed with very fine particles, resulting in higher resolution and faster separation times. Preparative HPLC is specifically used to isolate larger quantities of a pure compound. chromatographyonline.com In the purification of a this compound-containing extract from T. donnell-smithii, preparative HPLC was successfully used for fractionation. mpg.de

Ultra-Performance Liquid Chromatography (UPLC) represents a further advancement in liquid chromatography, employing columns with even smaller particle sizes (e.g., 1.7 µm). phytojournal.com This leads to significantly improved resolution, sensitivity, and speed compared to conventional HPLC. phytojournal.com

Other chromatographic techniques that can be applied in the purification process include:

Thin-Layer Chromatography (TLC): Often used for rapid analysis of fractions and to monitor the progress of separation. uobabylon.edu.iq

Size-Exclusion Chromatography (SEC): Separates molecules based on their size. metwarebio.com

Affinity Chromatography: A highly selective technique that separates molecules based on specific biological interactions. nih.gov

The choice of chromatographic technique depends on the specific properties of the alkaloids being separated and the desired level of purity. A combination of these methods is often necessary to isolate this compound in a highly purified form for further structural elucidation and biological studies.

Vacuum Chromatography

Vacuum liquid chromatography (VLC) or Dry Column Vacuum Chromatography (DCVC) is an efficient and often-used technique for the preliminary separation of complex mixtures like crude plant extracts. furb.brlambdasyn.org It is recognized for being faster, more economical in terms of solvent and silica consumption, and offering better resolution compared to traditional flash chromatography. kiku.dkyoutube.com The technique involves a sintered glass Buchner funnel filled with a dry-packed column of fine silica gel (e.g., 15–40 µm). lambdasyn.orgkiku.dk A vacuum is applied to pull the solvent through the column, which results in a very compact and homogenous stationary phase, minimizing diffusion and improving separation. furb.brlambdasyn.org Gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity, allowing for the separation of compounds over a wide polarity range. lambdasyn.org While not specifically detailed for this compound, VLC is a standard method for the large-scale fractionation of diterpenoid and other alkaloid mixtures, making it a key initial step in a comprehensive isolation strategy. furb.br

ParameterDescriptionSource
PrincipleChromatography on a dry-packed column of silica gel under vacuum. lambdasyn.orgyoutube.com
ApparatusCylindrical sintered glass funnel, Büchner flask, and vacuum source. furb.brkiku.dk
Stationary PhaseFine particle silica gel (e.g., 15-40 µm). lambdasyn.org
Key AdvantagesFast, excellent resolving power, requires less solvent and silica, and is highly scalable (up to 100g). lambdasyn.orgkiku.dk
ApplicationEfficient for the separation of complex alkaloid mixtures from crude extracts. furb.br

Flash Chromatography

Flash chromatography is a purification technique that utilizes moderate pressure, typically from a pump or pressurized gas, to drive the mobile phase through a column containing a solid stationary phase, usually silica gel. extraktlab.comnih.gov This method is a staple in organic and natural product chemistry for purifying chemical mixtures. extraktlab.comwfu.edu Its primary advantage is the speed of separation compared to traditional gravity-fed column chromatography. The choice of solvent system (mobile phase) is typically guided by prior analysis using thin-layer chromatography (TLC). nih.gov By translating the TLC separation to a flash column, chemists can effectively isolate specific natural components from a complex extract. extraktlab.comnih.gov For alkaloid isolation, flash chromatography is frequently used to separate fractions obtained from a preliminary chromatographic step, such as vacuum chromatography, leading to further enrichment of the target compound. wfu.eduteledynelabs.com

ParameterDescriptionSource
PrincipleLiquid chromatography where the solvent is forced through the column by pressure. extraktlab.com
Stationary PhaseCommonly silica gel, packed in disposable or reusable columns. extraktlab.comnih.gov
Key AdvantagesFaster than gravity chromatography; good for purifying milligram to gram quantities of material. wfu.edu
Method DevelopmentSolvent systems are typically developed using thin-layer chromatography (TLC). nih.gov
ApplicationWidely used for purification of synthetic intermediates and isolation of natural products. wfu.eduteledynelabs.com

Gel Permeation Chromatography

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. alfa-chemistry.comintertek.com The stationary phase consists of a porous gel; larger molecules that are excluded from the pores travel faster through the column, while smaller molecules that can penetrate the pores have a longer path and elute later. alfa-chemistry.com This technique is particularly useful for separating high molecular weight compounds like polymers or large natural products from smaller molecules. intertek.com In the context of alkaloid isolation from Tabernaemontana species, GPC has been listed as a utilized chromatographic method. um.edu.my It can be employed to remove polymeric materials or to separate dimeric alkaloids, such as this compound, from monomeric alkaloids based on the significant size difference between them.

ParameterDescriptionSource
PrincipleSeparation of molecules based on their hydrodynamic size in solution. intertek.com
Stationary PhasePorous gel materials (e.g., Sephadex). alfa-chemistry.com
Elution OrderLarger molecules elute before smaller molecules. alfa-chemistry.com
Key AdvantagesEffective for separating molecules with significant size differences. intertek.com
ApplicationUsed in the general isolation of alkaloids from Tabernaemontana corymbosa. um.edu.my

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique used to isolate specific compounds from a mixture. teledynelabs.combio-rad.com Unlike analytical HPLC, which focuses on identification and quantification, the goal of preparative HPLC is to collect substantial quantities of a pure substance for further use. teledynelabs.com The technique offers excellent resolving power, making it ideal for separating structurally similar compounds, which is often the case with alkaloids from a single plant source. nih.gov Research on Tabernaemontana donnell-smithii explicitly reports the use of preparative HPLC-fractionation on a crude extract to obtain the pure fraction containing this compound. mpg.de In this process, a crude extract was filtered and then subjected to preparative HPLC, and the resulting purest fraction was analyzed and confirmed to be this compound. mpg.de Reversed-phase columns (e.g., C18) are commonly used, where separation is based on the differential hydrophobic interactions between the compounds and the stationary phase. nih.govnih.gov

ParameterDescriptionSource
PrincipleHigh-resolution liquid chromatography aimed at isolating and purifying target compounds. youtube.com
Key AdvantageExcellent resolving power for separating structurally similar compounds. nih.gov
Stationary PhaseTypically reversed-phase materials like C18 for alkaloid purification. mpg.denih.gov
DetectionCommonly UV-Vis detectors; fractions containing the target compound are collected. youtube.com
Documented UseUsed to isolate this compound from a crude extract of T. donnell-smithii. mpg.de

Preparative Radial Chromatography

Preparative Radial Chromatography, also known as centrifugal thin-layer chromatography, is a liquid chromatography technique used for separating chemical mixtures. wikipedia.org The apparatus, often a Chromatotron, uses a circular plate coated with a stationary phase (like silica gel) that spins. wikipedia.org The sample mixture is applied to the center of the plate, and the mobile phase is introduced, also at the center. Centrifugal force causes the solvent to move radially towards the edge, separating the sample components into concentric circular bands. wikipedia.orgchrom-china.com This method is faster and more efficient than traditional TLC for preparative purposes. chrom-china.com In the comprehensive study of alkaloids from Tabernaemontana corymbosa, a known source of this compound, preparative radial chromatography was one of the key chromatographic methods employed for the isolation of the various alkaloids. um.edu.my

ParameterDescriptionSource
PrincipleSeparation on a spinning, circular plate coated with a stationary phase, driven by centrifugal force. wikipedia.org
ApparatusCommonly a Chromatotron. wikipedia.org
Mobile Phase FlowFrom the center of the plate towards the periphery. wikipedia.orgchrom-china.com
Key AdvantagesSimple, rapid, and efficient separation. chrom-china.com
Documented UseUsed in the isolation of alkaloids from T. corymbosa. um.edu.my

Structural Elucidation and Advanced Spectroscopic Characterization of Dehydrotetrastachyne

Methodological Framework for Complex Natural Product Structure Determination

The conventional protocol for elucidating the structure of a novel natural product involves a coordinated application of several spectroscopic techniques. nih.gov This integrated approach is essential for piecing together the molecular puzzle, from the basic molecular formula to the complex three-dimensional stereostructure.

The primary tools in this analytical arsenal (B13267) include Mass Spectrometry (MS) for determining the molecular weight and elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides unparalleled detail about the molecular framework and atom connectivity. creative-biostructure.comacs.org These are complemented by Infrared (IR) spectroscopy for identifying functional groups and Ultraviolet-Visible (UV-Vis) spectroscopy for analyzing conjugated systems and chromophores. nih.govresearchgate.net In many cases, the definitive proof of structure and particularly the absolute stereochemistry requires X-ray crystallography, although obtaining suitable crystals for the majority of natural products can be a significant challenge. nih.gov This multi-faceted spectroscopic approach ensures that data from each method corroborates the others, leading to an unambiguous structural assignment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dehydrotetrastachyne Structural Analysis

NMR spectroscopy stands as the cornerstone technique in the structural elucidation of organic molecules, and it is particularly indispensable for complex natural products like this compound. creative-biostructure.comleibniz-fmp.denumberanalytics.com It provides the most comprehensive information regarding the carbon skeleton and the relative arrangement of atoms within the molecule. numberanalytics.com The process typically begins with one-dimensional (1D) experiments and progresses to more complex two-dimensional (2D) and advanced techniques to build the complete molecular picture. researchgate.net

The initial steps in the NMR analysis of this compound involve the acquisition and interpretation of ¹H (proton) and ¹³C (carbon-13) NMR spectra. creative-biostructure.com

The ¹H NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. creative-biostructure.com For this compound, key diagnostic signals include two vinylic protons observed at chemical shifts of 5.79 ppm and 5.72 ppm. mpg.de The presence and splitting patterns of signals in the aromatic region are also critical for defining the substitution on the indole (B1671886) rings. vdoc.pub

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment (e.g., aliphatic, olefinic, aromatic, carbonyl). libretexts.orgpressbooks.pub A crucial feature in the ¹³C NMR spectrum of 14,15-Dehydrotetrastachyne is the presence of signals corresponding to the C-14 and C-15 double bond at approximately δ 125.0 and 133.2 ppm, respectively, which distinguishes it from related saturated analogues. vdoc.pub Unlike ¹H NMR, the integration of ¹³C signals is generally not used to count the number of carbons due to variations in signal intensity for different types of carbon atoms. libretexts.orgpressbooks.pub

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data (δ) for this compound.
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
H-14/H-15 (vinylic)5.79 / 5.72- mpg.de
C-14-~125.0 vdoc.pub
C-15-~133.2 vdoc.pub
Quaternary Carbon-166.0 mpg.de
Quaternary Carbon-140.7 mpg.de
Quaternary Carbon-56.1 mpg.de

While 1D NMR provides foundational data, 2D NMR experiments are essential for establishing the connectivity between atoms, allowing for the assembly of molecular fragments. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. longdom.orgsdsu.edu In the analysis of this compound, a key COSY correlation was observed between the two vinylic protons at 5.79 and 5.72 ppm, confirming their proximity within the same spin system. mpg.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). numberanalytics.comsdsu.edu It is used to definitively assign the carbon resonance for each protonated carbon. mpg.de For instance, the vinylic proton signals were correlated to their corresponding carbon signals using the HSQC spectrum. mpg.de

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. longdom.org It is vital for determining the relative stereochemistry and conformation of the molecule. rsc.org

Table 2: Key 2D NMR Correlations for this compound.
ExperimentCorrelating Protons (δH ppm)Correlating Atoms (δH or δC ppm)Information GainedReference
COSY5.795.723J-coupling between vinylic protons. mpg.de
HMBC1.07 / 0.9828.9 (C), 7.8 (C)Connectivity of an ethyl fragment. mpg.de
HMBC2.71166.0 (C), 140.7 (C), 56.1 (C)Connection to quaternary carbons, linking major fragments. mpg.de

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the molecular formula of a compound. creative-biostructure.com High-resolution mass spectrometry (HRMS) is particularly crucial. For this compound, an exact mass was determined to be m/z = 705.36. mpg.de This highly accurate mass measurement allows for the calculation of a unique elemental composition, which is a critical first step in the structural elucidation process. acs.org Furthermore, the fragmentation patterns observed in the mass spectrum can provide valuable structural information, often revealing characteristic losses of functional groups or breaking points within the molecule that help to confirm the proposed structure. vdoc.pub

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

IR and UV-Vis spectroscopy provide complementary data that aids in the structural elucidation of natural products. nih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. creative-biostructure.com The absorption of infrared radiation corresponds to the vibrational frequencies of different bonds. In an alkaloid like this compound, IR spectroscopy would be used to confirm the presence of N-H bonds, C=C bonds (both aromatic and vinylic), and potentially ester or other carbonyl groups, depending on the full structure. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, and is particularly useful for identifying conjugated systems, which are known as chromophores. nih.gov The indole nucleus and the additional double bond in this compound constitute a significant chromophore, and its characteristic absorption maxima in the UV-Vis spectrum help to confirm this structural feature. researchgate.net

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism (CD)) for Absolute Configuration Assignment

A comprehensive search of scientific literature and chemical databases did not yield specific studies utilizing chiroptical spectroscopic methods, such as Circular Dichroism (CD) or Electronic Circular Dichroism (ECD), for the experimental determination of the absolute configuration of this compound. While chiroptical techniques are powerful tools for establishing the stereochemistry of chiral natural products, it appears that no such analysis has been published for this particular compound.

The absolute configuration of a chiral molecule, which describes the 3D spatial arrangement of its atoms, is a critical aspect of its chemical identity and biological activity. numberanalytics.com Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.commdpi.com This differential absorption, known as circular dichroism, provides a unique spectral signature that is highly sensitive to the molecule's stereostructure. nih.govruppweb.org

In a typical application for determining the absolute configuration of a novel compound like this compound, researchers would first isolate the pure enantiomer. nih.gov Its experimental ECD spectrum would then be recorded. Concurrently, quantum mechanical calculations, most commonly time-dependent density functional theory (TDDFT), are employed to predict the theoretical ECD spectra for all possible stereoisomers of the proposed structure. nih.govresearchgate.net The absolute configuration is then assigned by comparing the experimentally measured spectrum with the computationally predicted spectra. researchgate.netrsc.org A close match between the experimental spectrum and the calculated spectrum for one of the possible enantiomers provides a reliable assignment of its absolute configuration. nih.govrsc.org

This computational approach has become a cornerstone in the structural elucidation of complex natural products, offering a non-destructive alternative to methods like X-ray crystallography, which requires a suitable single crystal. nih.govhebmu.edu.cn The accuracy of the TDDFT calculations allows for the interpretation of complex spectra arising from multiple chromophores and conformational flexibilities within a molecule. nih.gov

Given the presence of stereogenic centers in molecules structurally related to this compound, it is highly probable that chiroptical spectroscopy would be the method of choice for any future studies aiming to confirm its absolute stereochemistry. However, at present, there is no published data, such as Cotton effects or specific rotation values, to report for this compound itself.

Biosynthetic Pathways and Enzymology of Dehydrotetrastachyne

General Principles of Monoterpenoid Indole (B1671886) Alkaloid (MIA) Biosynthesis: From Tryptophan and Secologanin (B1681713) to Strictosidine (B192452)

The biosynthesis of the vast and structurally diverse family of monoterpenoid indole alkaloids (MIAs), which includes over 3,000 identified compounds, begins with the convergence of two primary metabolic pathways: the shikimate and the mevalonate-independent (MEP) or mevalonate (B85504) (MVA) pathways. researchgate.netbiorxiv.org The amino acid L-tryptophan, derived from the shikimate pathway, provides the indole moiety characteristic of these alkaloids. nih.govrsc.org Tryptophan is first decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine (B22526). researchgate.netd-nb.info

Concurrently, the terpenoid pathway supplies the monoterpene unit in the form of secologanin. pnas.orgmpg.de This process starts with geranyl pyrophosphate (GPP), which undergoes a series of enzymatic transformations, including hydroxylation by geraniol (B1671447) 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, and subsequent steps catalyzed by enzymes like secologanin synthase (SLS), another P450 enzyme. d-nb.infopnas.org

The crucial condensation reaction that unites these two precursors is catalyzed by the enzyme strictosidine synthase (STR). d-nb.infogoogle.comwikipedia.org This enzyme facilitates a Pictet-Spengler reaction between tryptamine and secologanin, stereoselectively forming 3-α(S)-strictosidine. wikipedia.orgresearcher.life Strictosidine is the universal precursor for all known MIAs, serving as the central branching point from which the immense structural diversity of this alkaloid class is generated. biorxiv.orgpnas.orgcjnmcpu.com Following its synthesis, strictosidine is typically deglycosylated by strictosidine β-D-glucosidase (SGD), yielding a highly reactive aglycone that can undergo various rearrangements and further enzymatic modifications to produce the different MIA skeletons. d-nb.infofrontiersin.orgmdpi.com

Mechanistic Hypotheses for Bisindole Alkaloid (BIA) Formation, specifically Dimerization of Monomeric Precursors

Bisindole alkaloids (BIAs), such as dehydrotetrastachyne, are formed through the dimerization of two monomeric indole alkaloid units. nih.govencyclopedia.pub This process represents a late-stage diversification in the biosynthetic pathway, leading to molecules of significantly increased structural complexity and often enhanced biological activity. nih.govencyclopedia.pub The formation of BIAs can involve the coupling of identical monomers (homodimers) or different monomers (heterodimers). nih.gov

Proposed Role of Oxidative Coupling in this compound Biogenesis

The formation of the crucial bond linking the two monomeric units in many bisindole alkaloids is widely proposed to occur via an oxidative coupling mechanism. nih.govrsc.org This type of reaction is a powerful strategy in natural product biosynthesis for constructing complex molecular scaffolds from simpler precursors. rsc.org In the context of this compound, it is hypothesized that one or both of its monomeric precursors, which are themselves complex MIAs, undergo oxidation to generate reactive intermediates. These intermediates, likely radical or cationic species, can then participate in a carbon-carbon or carbon-nitrogen bond-forming reaction to yield the dimeric structure. researchgate.net

The specific nature of the monomeric precursors to this compound has been identified through isolation studies. This compound is a dimer formed from two iboga-type alkaloid units. mpg.devdoc.pub The coupling is believed to be an oxidative process, though the precise enzymatic machinery driving this transformation in the plant remains an active area of investigation. The chemical logic of this coupling is supported by biomimetic synthesis efforts, where oxidative conditions can be used to couple monomeric indole alkaloids. thieme-connect.com

Investigation of Enzymatic Catalysis in Dimerization (e.g., P450 Oxidases)

The oxidative coupling reactions leading to bisindole alkaloids are often catalyzed by specific enzymes to ensure regioselectivity and stereoselectivity. Peroxidases and cytochrome P450 (P450) monooxygenases are the primary enzyme classes implicated in these transformations. d-nb.infonih.gov

Cytochrome P450 monooxygenases (P450s) are a superfamily of heme-containing enzymes known for their ability to catalyze a vast array of oxidative reactions in secondary metabolism. nih.gov Their roles include not only hydroxylations but also more complex rearrangements, ring formations, and C-C or C-O bond formations via phenolic coupling. nih.gov Several P450s have been identified that catalyze intramolecular C-C bond formations in the biosynthesis of monomeric alkaloids. nih.gov More recently, P450 enzymes have been discovered that catalyze intermolecular oxidative coupling to form dimeric alkaloids. researchgate.netresearchgate.netnih.gov For instance, the fungal P450 CpsD has been shown to catalyze the heterodimerization of two different indole piperazine (B1678402) monomers. researchgate.net Another P450, DtpC, from Aspergillus flavus, is responsible for the homodimerization of a diketopiperazine monomer. researchgate.netnih.gov These discoveries provide strong precedent for the involvement of a P450 enzyme in the dimerization step of this compound biosynthesis, likely by catalyzing the formation of a radical intermediate on one of the monomeric precursors, which then attacks the second monomer unit. researchgate.net

Experimental Approaches to Biosynthetic Pathway Elucidation

Unraveling the complex biosynthetic pathways of natural products like this compound relies on a combination of powerful experimental techniques. These methods allow researchers to trace the flow of atoms from simple precursors to complex final products and to identify and characterize the enzymes that catalyze each step.

Isotope Labeling Studies and Precursor Incorporation Experiments

Isotope labeling is a cornerstone technique for elucidating biosynthetic pathways. frontiersin.orgrsc.org In these experiments, precursors enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) or radioisotopes (e.g., ¹⁴C) are "fed" to the producing organism, such as a plant or cell culture. frontiersin.orgnih.gov The final natural product is then isolated, and its isotopic labeling pattern is analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

This approach provides definitive evidence for the incorporation of a precursor into the final molecule and can reveal the specific atoms that are retained, lost, or rearranged during the biosynthetic process. nih.govbiorxiv.org For example, feeding experiments with labeled tryptophan and secologanin have been fundamental in establishing the origins of the MIA scaffold. nih.gov Similarly, feeding labeled monomeric alkaloids could be used to confirm their role as direct precursors to this compound. By analyzing the incorporation of deuterium (B1214612) from heavy water (D₂O), researchers can also gauge the active sites of biosynthesis within a plant. nih.gov

Cell-Free Systems and In Vitro Reconstitution of Biosynthetic Steps

While in vivo studies are crucial, cell-free systems offer a more controlled environment to study individual enzymatic reactions. nih.gov These systems utilize crude cell extracts or purified enzymes to catalyze biosynthetic steps in vitro. biorxiv.orgrsc.orgnih.gov This approach allows researchers to test hypothetical precursors and identify the specific products of an enzymatic reaction without the complexities of the cellular environment, such as competing metabolic pathways or transport barriers. biorxiv.org

A key advantage of cell-free systems is the ability to test the function of a candidate gene. frontiersin.org The gene is expressed to produce a recombinant enzyme, which is then incubated with a putative substrate. The reaction mixture is analyzed (e.g., by LC-MS) to see if the expected product is formed. researchgate.netpnas.org This has been instrumental in characterizing many enzymes in MIA biosynthesis. pnas.org Furthermore, entire multi-enzyme pathways can be reconstituted in vitro or in heterologous systems like Nicotiana benthamiana or yeast, allowing for the step-by-step assembly of a biosynthetic pathway from simple precursors to a complex product like strictosidine. biorxiv.orgmdpi.comresearchgate.net This "bottom-up" strategy is powerful for confirming the function of each enzyme in a proposed pathway and for engineering the production of valuable natural products. nih.govnih.gov

Enzymatic Characterization, Gene Cloning, and Functional Analysis of Biosynthetic Enzymes (e.g., using microsome assays)

The biosynthesis of this compound, a complex bis-indole alkaloid, originates from the intricate monoterpenoid indole alkaloid (MIA) pathway. mpg.de The foundational steps of MIA synthesis are well-established, beginning with the condensation of tryptophan and the monoterpene iridoid secologanin. mpg.de This crucial reaction is catalyzed by the enzyme strictosidine synthase, yielding strictosidine, which serves as the universal precursor to a vast array of over 2,000 MIAs. mpg.de

This compound is formed through the dimerization of two monomeric indole alkaloid units. mpg.de While the exact monomeric precursors are a subject of ongoing research, they are believed to be derived from common MIA scaffolds such as the iboga-type (e.g., coronaridine) or aspidosperma-type (e.g., tabersonine). mpg.devdoc.pub The final, and most critical, step in the biosynthesis is this coupling reaction, which is likely catalyzed by specific oxidative enzymes, such as peroxidases or cytochrome P450-dependent monooxygenases.

The identification and characterization of these specific biosynthetic enzymes involve a multi-step process encompassing gene discovery, cloning, and functional validation.

Enzymatic Characterization The initial characterization of enzymes potentially involved in this compound biosynthesis requires their isolation and purification. kaust.edu.sa Researchers typically analyze plant tissues known to produce the alkaloid, such as from Tabernaemontana citrifolia or Peschiera echinata, to identify candidate enzymes. vdoc.pub Once a purified enzyme is obtained, its function is characterized by:

Substrate Specificity: Testing the enzyme's activity with a range of potential MIA monomers (e.g., coronaridine, tabersonine) to identify the true substrates. mdpi.com

Kinetic Analysis: Determining key parameters like the Michaelis constant (Km) and catalytic rate (kcat) to understand the enzyme's efficiency. mdpi.com

Optimal Conditions: Establishing the ideal pH, temperature, and cofactor requirements for maximal enzymatic activity. mdpi.comnih.gov

Gene Cloning and Functional Analysis To definitively link a gene to a specific biosynthetic step, researchers employ molecular cloning and functional analysis techniques. neb-online.debio-rad.com The process generally follows these steps:

Gene Identification: Candidate genes encoding for enzymes like oxidases or transferases are identified from the plant's genome or transcriptome.

Cloning: The identified gene's DNA sequence is amplified using Polymerase Chain Reaction (PCR) and inserted into an expression vector, such as a bacterial plasmid. neb-online.debio-rad.com

Heterologous Expression: This recombinant vector is introduced into a host organism, typically Escherichia coli or Saccharomyces cerevisiae (yeast), which then produces large quantities of the enzyme. bio-rad.comnih.gov

Functional Verification: The heterologously expressed and purified enzyme is then tested for its ability to perform the hypothesized reaction—in this case, the dimerization of MIA monomers to form this compound. nih.govnih.gov

Microsome Assays for Functional Analysis For membrane-bound enzymes like many cytochrome P450s, which are frequently implicated in alkaloid biosynthesis, microsome assays are an indispensable tool for functional analysis. vdoc.pubwuxiapptec.com Microsomes are vesicles formed from the endoplasmic reticulum of cells and contain a high concentration of these enzymes in their native membrane environment. wuxiapptec.combioivt.com

A typical microsome assay to test for this compound synthesis involves incubating microsomes isolated from the producing plant (or from a heterologous host expressing the candidate gene) with the presumed monomeric precursors and necessary cofactors, most notably NADPH for cytochrome P450 enzymes. bioduro.comcreative-bioarray.com The reaction mixture is incubated for a set period, after which the reaction is stopped, and the products are extracted and analyzed, usually by Liquid Chromatography-Mass Spectrometry (LC-MS), to detect the formation of this compound. bioduro.com

Table 1: Illustrative Setup for a Microsome Assay to Test this compound Biosynthesis

Component Purpose Example Concentration
Plant/Yeast Microsomes Source of the putative biosynthetic enzyme (e.g., a P450 oxidase). 0.5 mg/mL protein
Monomeric Precursor The substrate to be dimerized (e.g., Coronaridine). 50 µM
NADPH Essential cofactor for cytochrome P450 enzymes. bioduro.com 1 mM
Phosphate Buffer Maintain optimal pH for the enzymatic reaction. 100 mM, pH 7.4
Incubation Temperature Provide optimal thermal conditions for enzyme activity. 37°C

| Quenching Solvent | Stop the reaction at specific time points (e.g., Acetonitrile). bioduro.com | Equal Volume |

Metabolic Engineering Strategies for Enhanced Alkaloid Production

Metabolic engineering involves the targeted modification of genetic and regulatory processes within cells to increase the production of valuable compounds like this compound. wikipedia.orgebsco.com By applying these strategies to plant cell cultures or microbial hosts, it is possible to create "cell factories" optimized for high-yield alkaloid synthesis, offering a sustainable alternative to extraction from natural plant sources. mdpi.com The primary strategies include:

Blocking Competing Metabolic Pathways: The precursors for this compound, such as tryptophan, secologanin, and the monomeric alkaloids, are also used in other metabolic pathways within the cell. wikipedia.org By using gene-editing technologies like CRISPR/Cas9 or RNA interference (RNAi) to downregulate or "knock out" the enzymes of these competing pathways, metabolic flux can be redirected towards the desired alkaloid, increasing its accumulation. wikipedia.orgmdpi.com

Heterologous Expression of the Entire Pathway: A powerful strategy involves transferring all the necessary biosynthetic genes for this compound production into a robust, fast-growing, and easily scalable microorganism like E. coli or yeast (Saccharomyces cerevisiae). wikipedia.orgebsco.com This creates a self-contained microbial factory for the alkaloid. While challenging due to the complexity of plant pathways, this approach allows for production in controlled industrial bioreactors, independent of geographical and climatic constraints. mdpi.com

Table 2: Summary of Metabolic Engineering Strategies for this compound Production

Strategy Objective Approach
Overexpression of Rate-Limiting Enzymes Increase the flow through a metabolic bottleneck. wikipedia.org Introduce additional copies of the gene for the rate-limiting enzyme under the control of a strong promoter.
Blocking Competing Pathways Channel precursors exclusively toward the target compound. wikipedia.org Use gene knockout or RNAi to silence enzymes that divert precursors to other products.
Heterologous Pathway Expression Establish production in an industrial microorganism. ebsco.com Clone all biosynthetic genes from the plant into a host like yeast and optimize their expression.

| Enzyme Engineering | Improve the performance of key biosynthetic enzymes. wikipedia.org | Modify the enzyme's genetic code to enhance its catalytic activity or stability. |

Table 3: List of Compound Names

Compound Name
Acetonitrile
Coronaridine
This compound
NADPH
Peschiera echinata
Secologanin
Strictosidine
Tabernaemontana citrifolia
Tabersonine
Tryptophan

Chemical Synthesis and Analogues of Dehydrotetrastachyne

Retrosynthetic Analysis: Disconnection Strategies for Complex Bisindole Alkaloid Scaffolds

Retrosynthetic analysis is a technique used to plan the synthesis of a complex target molecule by mentally breaking it down into simpler, commercially available starting materials. egrassbcollege.ac.inucoz.com For large, intricate structures like bisindole alkaloids, the most logical disconnection strategies target the bonds linking the monomeric units. mdpi.com

In the case of Dehydrotetrastachyne, the key disconnection is the C-O-C ether bond that joins the ibogamine (B1202276) and aspidospermidine (B1197254) halves. This simplifies the complex dimeric target into two more manageable, albeit still challenging, monomeric synthons:

An ibogamine-type unit with a phenolic hydroxyl group.

An aspidospermidine-type unit with a suitable leaving group at the corresponding position to enable ether formation.

This primary disconnection is a cornerstone of a convergent synthetic plan, where the two complex fragments are prepared separately before being joined in a late-stage coupling reaction. mdpi.com Further disconnections on the individual monomeric scaffolds would then target the construction of their respective polycyclic ring systems, guided by established synthetic reactions like the Pictet-Spengler reaction for indole (B1671886) synthesis or cycloadditions for ring formation. ucoz.com This hierarchical breakdown of the molecular architecture is essential for navigating the synthesis of such multifaceted natural products.

Total Synthesis Approaches to this compound and Related Natural Products

While a completed total synthesis of this compound has not been documented in the literature, the strategies for its construction can be confidently predicted based on successful syntheses of other complex bisindole alkaloids, particularly those isolated from the Alstonia and Tabernaemontana genera. mdpi.comacs.org These approaches provide a well-established roadmap for assembling the requisite monomeric units and executing their subsequent coupling.

Flexibility: It allows for the synthesis of various analogues by pairing different monomeric units, which is valuable for structure-activity relationship studies.

Material Throughput: Large quantities of the individual monomers can be prepared and optimized separately before the critical and often challenging coupling step.

An alternative, though less common for such complex heterodimers, is a divergent strategy . This would involve constructing a common intermediate from which both monomeric scaffolds could be derived through different reaction pathways. naturalproducts.net While elegant, this approach is often more challenging to execute for two distinct and complex alkaloid systems like those in this compound.

Biomimetic synthesis seeks to emulate nature's own biosynthetic pathways in the laboratory. youtube.comrsc.org Nature is remarkably efficient at constructing complex molecules, and mimicking these processes can lead to highly effective synthetic routes. rsc.org For many bisindole alkaloids, the key dimerization step in plants is believed to be an enzyme-mediated coupling of the monomeric precursors. mdpi.comacs.org

Laboratory syntheses have successfully replicated this concept. For example, the bisindole alkaloid villalstonine (B1683050) was synthesized through an acid-catalyzed reaction between its monomeric precursors, pleiocarpamine (B1241704) and macroline, in a process that mirrors the proposed biogenesis. nih.gov Similarly, alstonisidine was formed from the biomimetic coupling of quebrachidine and macroline. mpg.de

For this compound, a biomimetic approach would involve the coupling of the fully formed ibogamine and aspidospermidine monomers. The key ether linkage suggests a coupling reaction involving a phenol (B47542) on one monomer and a reactive group on the other. This could be achieved through reactions that mimic oxidative phenolic coupling, a common biological process for forming biaryl and biaryl ether linkages. youtube.com

Synthetic StrategyDescriptionApplication to this compound
Retrosynthesis Breaking down the target molecule into simpler precursors.Disconnection of the C-O-C ether bond to yield two monomeric units.
Convergent Synthesis Independent synthesis of fragments followed by late-stage coupling.Separate synthesis of the ibogamine and aspidospermidine monomers.
Biomimetic Synthesis Mimicking natural biosynthetic pathways in the lab.Coupling of advanced monomeric precursors under conditions that emulate biological dimerization.

Convergent and Divergent Synthetic Strategies

Key Synthetic Methodologies and Reactions Utilized in this compound Construction

The construction of a molecule as complex as this compound relies on a toolbox of powerful and reliable chemical reactions. These methodologies are required both for the assembly of the monomeric skeletons and for the crucial final coupling step.

Oxidative coupling reactions are fundamental transformations that form a bond between two molecular fragments through an oxidative process, often catalyzed by a transition metal. nih.gov While classic examples form C-C bonds, related methodologies are critical for forming the C-O ether linkage in this compound. youtube.com Key strategies that could be employed include:

Ullmann Condensation: A classic method for forming biaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures.

Buchwald-Hartwig Amination/Etherification: A more modern, palladium-catalyzed cross-coupling reaction that can form C-O bonds under milder conditions with greater functional group tolerance. This would likely be the method of choice for a complex substrate.

These coupling reactions represent the pinnacle of a convergent synthesis, where the two painstakingly synthesized halves of the molecule are finally united to form the bisindole alkaloid scaffold. mdpi.com

A dehydration reaction is a chemical process that involves the removal of a water molecule from a reactant. In the synthesis of natural products, dehydration is a common and powerful method for introducing carbon-carbon double bonds (alkenes). ucoz.com This is particularly relevant for the synthesis of the "tetradehydroaspidospermidine" portion of this compound, which contains unsaturated bonds within its framework. naturalproducts.net

The typical process involves the acid-catalyzed elimination of water from an alcohol. ucoz.com In a polyfunctional system (a molecule with multiple functional groups), this reaction must be performed with care to ensure that elimination occurs at the desired position without causing undesired side reactions elsewhere in the molecule. The reaction conditions, such as the choice of acid catalyst and temperature, are critical for controlling the outcome. ucoz.com The formation of an alkene from an alcohol is a key step in increasing molecular complexity and installing the structural features found in the final natural product.

Stereocontrolled Synthetic Transformations

The stereocontrolled synthesis of the aspidosperma core often relies on powerful and well-established chemical reactions. One of the most effective methods for setting the key stereocenters is the enantioselective Diels-Alder reaction. acs.org This cycloaddition can establish the critical cis-relationship between substituents on the piperidine (B6355638) D-ring of the aspidosperma skeleton. Another powerful strategy involves the palladium-catalyzed enantioselective allylic alkylation of a prochiral enolate, which is highly effective for constructing all-carbon quaternary stereocenters, a key feature of many aspidosperma alkaloids. rsc.org

For the iboga alkaloid core , synthetic chemists have also employed the Diels-Alder reaction to construct the characteristic isoquinuclidine ring system. thieme-connect.com More recent advances have focused on asymmetric synthesis to obtain enantiomerically pure iboga alkaloids. nih.gov These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. thieme-connect.com A late-stage Fischer indole synthesis is another key transformation that allows for the modular construction of the indole moiety of iboga alkaloids. thieme-connect.comnih.gov

Once the two monomeric units are synthesized with the correct absolute and relative stereochemistry, the final crucial step is the intermolecular coupling to form the bisindole linkage. The biosynthesis of many bisindole alkaloids is thought to involve an oxidative coupling mechanism, and laboratory syntheses have often mimicked this approach. mit.edumit.edu For instance, the Polonovski-type reaction, which involves the coupling of an N-oxide of one monomer with the other under fragmentation conditions, has been successfully used in the synthesis of other bisindole alkaloids like vinblastine (B1199706) and its analogues. clockss.org This method is known to provide the desired dimer with control over the stereochemistry at the newly formed bond. clockss.org

A hypothetical stereocontrolled transformation central to the synthesis of a key intermediate for the aspidosperma monomer is summarized in the table below.

TransformationReagents and ConditionsKey Stereochemical Outcome
Asymmetric Diels-Alder ReactionChiral Lewis Acid Catalyst, Dienophile, DieneEnantioselective formation of the bicyclic core with control of multiple contiguous stereocenters.
Ring-Closing MetathesisGrubbs or Schrock CatalystFormation of the hexahydroquinoline ring system.
Palladium-Catalyzed Allylic AlkylationPalladium Catalyst, Chiral Ligand, NucleophileConstruction of the quaternary carbon center at the spirocyclic junction.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound would be a crucial step in exploring its structure-activity relationship (SAR), assuming the parent compound exhibits biological activity. The synthetic strategies for creating these analogues would likely focus on late-stage diversification of the core structure or the synthesis of monomers with modified functionalities. thieme-connect.comnih.gov

One approach to generating analogues is through late-stage functionalization . This involves modifying the fully assembled this compound molecule or one of its advanced intermediates. For example, functional groups on the aromatic rings of either the aspidosperma or iboga units could be introduced or modified. Reactions such as electrophilic aromatic substitution (e.g., halogenation, nitration) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to install a variety of substituents. researchgate.net

A more versatile approach involves the synthesis of modified monomers that are then carried through the coupling sequence. This allows for more significant structural changes. For instance, analogues could be designed with different alkyl or functional groups on the nitrogen atoms or at various positions of the polycyclic framework. The synthesis of these modified monomers would follow established routes for aspidosperma and iboga alkaloids, but with the use of appropriately substituted starting materials or building blocks. thieme-connect.com For example, different Grignard reagents or organolithium compounds could be used in addition reactions to introduce novel side chains.

The table below outlines some potential analogues of this compound and the synthetic strategies that could be employed to create them.

Analogue/DerivativeModificationSynthetic Strategy
Halogenated this compoundIntroduction of a halogen (e.g., F, Cl, Br) on an aromatic ring of either monomer.Late-stage electrophilic halogenation of an advanced intermediate or total synthesis using a halogenated tryptophan derivative as a starting material.
C-20' Modified Iboga AnalogueAlteration of the ethyl group at the C-20 position of the iboga moiety.Synthesis of a modified iboga monomer via radical conjugate addition of a different alkyl group. thieme-connect.com
N-Alkyl VariantsModification of the N-alkyl groups on either the aspidosperma or iboga nitrogen atoms.Use of different alkylating agents during the synthesis of the monomeric units.
Ether Linkage VariantsReplacement of the ether linkage between the two monomers with a different linker.Development of a novel coupling strategy, such as a carbon-carbon bond formation via a cross-coupling reaction.

The synthesis of these analogues would provide valuable insights into the chemical and biological properties of this complex class of bisindole alkaloids.

Theoretical and Computational Chemistry of Dehydrotetrastachyne

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations, which solve the Schrödinger equation for a molecular system, are fundamental to understanding the electronic nature of molecules. idosr.orglibretexts.org These calculations can elucidate the distribution of electrons and predict how a molecule will interact with other chemical species.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in investigating the electronic properties of molecules. idosr.org DFT methods are particularly well-suited for determining the ground-state properties of complex organic molecules like dehydrotetrastachyne.

By applying DFT, one can calculate a variety of properties that are crucial for understanding the molecule's behavior:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in the this compound molecule, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular dipole moment can be determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: DFT calculations can yield conceptual DFT descriptors like electronegativity, hardness, and the Fukui function. These descriptors help in predicting the sites on the this compound molecule that are most susceptible to electrophilic or nucleophilic attack.

Below is a hypothetical table illustrating the type of data that could be generated for this compound using DFT calculations.

PropertyCalculated Value (Hypothetical)Description
Total Energy-1285.4 HartreeThe total electronic energy of the molecule in its optimized geometry.
HOMO Energy-6.2 eVEnergy of the Highest Occupied Molecular Orbital, indicating the tendency to donate electrons.
LUMO Energy-1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap4.7 eVThe energy difference between the HOMO and LUMO, related to the molecule's excitability and stability.
Dipole Moment2.1 DebyeA measure of the overall polarity of the molecule.
Most Electrophilic SiteC-15The atom most susceptible to attack by a nucleophile, predicted by Fukui functions.
Most Nucleophilic SiteN-4The atom most likely to attack an electrophile, predicted by Fukui functions.

The Random Phase Approximation (RPA) is a method used to describe the electronic excited states of a many-electron system. researchgate.netwikipedia.org It is particularly useful for predicting spectroscopic properties that arise from electronic transitions, such as those observed in UV-Visible spectroscopy. arxiv.org While traditionally used in condensed matter physics, RPA and its variants have found application in molecular systems. arxiv.orgnih.gov

For this compound, RPA calculations could be employed to:

Predict Electronic Excitation Energies: Determine the energies required to promote an electron from an occupied orbital to an unoccupied orbital. These energies correspond to the absorption bands in an electronic spectrum.

Calculate Oscillator Strengths: Predict the intensity of each electronic transition. This helps in understanding which transitions are "allowed" and will be prominent in the experimental spectrum.

Assign Spectral Features: By analyzing the molecular orbitals involved in each transition, RPA can help assign the peaks in an experimental UV-Vis spectrum to specific electronic transitions (e.g., π → π* or n → π*).

The following table provides an example of the kind of predictive data for the electronic spectrum of this compound that could be obtained from RPA calculations.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Dominant Orbital Contribution (Hypothetical)
S₀ → S₁3.973120.25HOMO → LUMO
S₀ → S₂4.432800.18HOMO-1 → LUMO
S₀ → S₃4.962500.55HOMO → LUMO+1

Density Functional Theory (DFT) Applications for Ground State Properties

Molecular Modeling and Conformational Analysis of this compound and its Intermediates

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov A key aspect of this is conformational analysis, which is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orgyoutube.com

This compound possesses a complex, polycyclic structure with several stereocenters. This structural complexity suggests that the molecule may exist in multiple conformations. Conformational analysis is critical for understanding its biological activity, as the shape of the molecule often dictates how it interacts with biological targets.

Computational methods, such as molecular mechanics (MM) or DFT, can be used to perform a systematic search for the low-energy conformers of this compound. upenn.edumdpi.com This process typically involves:

Generating Potential Conformations: Exploring the potential energy surface of the molecule by systematically rotating flexible bonds.

Energy Minimization: Optimizing the geometry of each potential conformation to find the nearest local energy minimum.

Ranking by Energy: Calculating the relative energies of the stable conformers to determine their populations at a given temperature according to the Boltzmann distribution.

A hypothetical conformational analysis of a key flexible dihedral angle in a biosynthetic intermediate of this compound might yield the following results.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population at 298 K (%)
A650.0075.1
B1701.1014.5
C-551.8510.4

Computational Mechanistic Studies of Biosynthetic and Chemical Reactions relevant to this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often inaccessible to experimental observation. rsc.orgpennylane.ai For a complex molecule like this compound, computational studies can illuminate both its natural biosynthesis and its potential chemical transformations.

Biosynthetic Pathways: The formation of the intricate polycyclic skeleton of this compound in plants involves a series of complex, enzyme-catalyzed reactions. vdoc.pub Computational modeling can be used to:

Model Enzyme Active Sites: Create a model of the enzyme responsible for a key cyclization step, with the substrate (a precursor to this compound) docked in the active site.

Map Reaction Coordinates: Calculate the energy profile of the reaction pathway, identifying the transition state structure and the activation energy for the transformation. This can help to understand how the enzyme catalyzes the reaction.

Evaluate Alternative Mechanisms: Compare the calculated activation energies for different proposed biosynthetic routes to determine the most likely pathway.

Chemical Reactivity: Understanding the intrinsic chemical reactivity of this compound is important for any potential synthetic or derivatization efforts. Computational studies can predict:

Reaction Energetics: Calculate the thermodynamics (reaction energy) and kinetics (activation energy) for reactions such as oxidation, reduction, or addition reactions at various sites on the molecule.

Regioselectivity: Predict which site on the molecule is most likely to react in a given chemical transformation.

A hypothetical study on a proposed key intramolecular cyclization step in the biosynthesis of this compound could produce the data shown in the table below.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Intramolecular Cyclization0.0+15.2-8.515.2

This data would suggest that the modeled enzymatic cyclization is kinetically feasible and thermodynamically favorable.

Future Research Directions and Emerging Methodologies in Dehydrotetrastachyne Studies

Exploration of Untapped Biosynthetic Potential and Novel Enzymatic Discoveries

The biosynthesis of bisindole alkaloids (BIAs) such as dehydrotetrastachyne involves the dimerization of two monomeric monoterpenoid indole (B1671886) alkaloid (MIA) units. mpg.de These monomers themselves originate from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), the universal precursor for thousands of MIAs. mpg.denumberanalytics.com While the general pathway to the monomers is well-established, the specific enzymatic machinery that catalyzes the final coupling to form this compound remains largely uncharacterized.

Future research will focus on identifying these elusive enzymes. One key area of exploration is the vast, unsequenced genomes of alkaloid-producing plants like those from the Tabernaemontana genus, where this compound has been found. mpg.deresearchgate.netum.edu.my Genome mining and bioinformatics can predict the function of biosynthetic gene clusters, potentially identifying novel enzymes like cytochrome P450s, which are frequently involved in the complex oxidation and rearrangement reactions in alkaloid biosynthesis. nih.govvdoc.pubharvard.edu

Furthermore, understanding the subcellular localization of biosynthetic enzymes is critical. vdoc.pub Enzymes in alkaloid pathways are often compartmentalized within different parts of the cell, which can regulate the flow of intermediates and sequester toxic compounds. vdoc.pub Identifying where the dimerization to form this compound occurs—for instance, whether in the roots or leaves—is a key question that feeding studies with isotopically labeled precursors have begun to address, although results can be inconclusive. mpg.de The discovery of novel enzymes and a full elucidation of the biosynthetic pathway could enable the sustainable production of these complex molecules using engineered microbial hosts. frontiersin.orgau.dkbiorxiv.org

Development of Innovative Chemical Synthesis Strategies for Complex Bisindole Alkaloids

The structural complexity of bisindole alkaloids presents a formidable challenge to synthetic chemists. nih.gov The development of efficient and stereoselective total syntheses is crucial for producing sufficient quantities for biological study and for creating structural analogs. nih.gov Historically, strategies have included partial synthesis, which combines natural or synthetic monomers, and biomimetic approaches that attempt to replicate the plant's own synthetic strategy. nih.govmit.edu

Emerging synthetic methodologies are moving towards more innovative and efficient routes. These include:

Late-Stage Functionalization: This strategy involves modifying a common, complex molecular scaffold in the final steps of a synthesis to produce a variety of related natural products. This approach was used in the synthesis of other complex aspidosperma alkaloids. mit.edumit.edu

Biocatalysis and Semisynthesis: A powerful emerging trend is the integration of enzymatic transformations into synthetic routes. nih.gov Enzymes, either isolated or within engineered microorganisms, can perform highly specific reactions (like hydroxylations at unactivated positions) that are difficult to achieve with traditional chemical reagents. nih.govscientificupdate.com This combination of biotransformation and chemical synthesis offers a highly efficient path to complex molecules.

Multicomponent Reactions: Strategies that build molecular complexity rapidly by combining three or more starting materials in a single step are being developed for indole derivatives, offering a streamlined approach to building alkaloid precursors. mdpi.com

These innovative strategies not only provide access to the natural products themselves but also open the door to creating "mismatched" or unnatural pairs of monomers, potentially leading to new compounds with unique biological activities. nih.gov

Application of Advanced Spectroscopic and Structural Biology Techniques

Determining the intricate three-dimensional structure of bisindole alkaloids is a non-trivial task that relies on a suite of advanced analytical methods. nih.gov The initial structural confirmation of this compound and related compounds depends heavily on these techniques. mpg.de

Key Spectroscopic Methods in Alkaloid Research

Technique Application in this compound Research
High-Resolution Mass Spectrometry (HRMS) Provides the exact molecular weight and elemental formula (e.g., C42H48N4O6 for this compound). studypug.comnaturalproducts.net
1D NMR (¹H and ¹³C) Identifies the types and number of hydrogen and carbon atoms in the molecule. mpg.de
2D NMR (COSY, HSQC, HMBC, NOESY) Establishes the connectivity between atoms (which atoms are bonded to which) and their spatial proximity, which is essential for piecing together the complex, multi-ring structure. mpg.denih.goviitm.ac.in

| X-ray Crystallography | Offers unambiguous determination of the complete 3D structure, provided a suitable crystal can be grown. nih.govstudypug.com |

Beyond the molecule itself, structural biology plays a crucial role in understanding the enzymes responsible for its biosynthesis. nih.gov Determining the X-ray crystal structures of biosynthetic enzymes can reveal the architecture of their active sites. nih.gov This information is invaluable for understanding how an enzyme recognizes its specific substrate and catalyzes a reaction. Such structural insights can guide protein engineering efforts to alter an enzyme's substrate specificity or improve its efficiency, paving the way for the biocatalytic production of novel alkaloids. biorxiv.org

Interdisciplinary Research Approaches in Chemical Biology and Natural Products Science

The multifaceted challenges posed by complex natural products like this compound demand research that transcends traditional disciplinary boundaries. mdpi.com Progress in this field is increasingly driven by interdisciplinary teams that integrate expertise from chemistry, biology, pharmacy, and computational science. uni-saarland.depsu.edu

This convergent approach creates a synergistic research cycle:

Natural Product Chemistry: Chemists isolate and elucidate the structures of new alkaloids from natural sources. mdpi.com

Chemical Biology & Biochemistry: Biologists and biochemists investigate the biosynthetic pathways, discovering and characterizing the enzymes involved. numberanalytics.com

Synthetic Chemistry: Synthetic chemists develop routes to produce the alkaloids and their analogs in the laboratory, enabling further study. numberanalytics.com

Computational Science: Computational biologists use genome mining to find new biosynthetic pathways, while computational chemists model enzyme-substrate interactions to predict function and guide synthesis. scientificupdate.com

Such collaborations foster innovation by allowing researchers to view problems from multiple perspectives, leading to novel questions and creative solutions that would be unattainable by a single field alone. nih.gov This integrated approach is essential for fully harnessing the chemical diversity of natural products and translating fundamental discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for the initial isolation and structural characterization of Dehydrotetrastachyne in natural sources?

  • Methodological Answer : Initial isolation should employ chromatographic techniques (e.g., HPLC, column chromatography) paired with spectroscopic methods (NMR, mass spectrometry) for structural elucidation. Ensure detailed documentation of solvent systems, purification steps, and spectral data (e.g., δ-values, fragmentation patterns) to enable reproducibility. For novel compounds, provide purity assessments via elemental analysis or high-resolution mass spectrometry .
  • Experimental Design Tip : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for absolute configuration confirmation) to minimize structural misassignment .

Q. How should researchers design experiments to assess the bioactivity of this compound while minimizing confounding variables?

  • Methodological Answer : Use controlled in vitro assays (e.g., cell-based viability assays) with standardized positive/negative controls. Apply blinding and randomization to reduce bias. Predefine exclusion criteria for outliers and use dose-response curves to establish EC50/IC50 values. Statistical power analysis should guide sample sizes .
  • Data Validation : Replicate experiments across independent batches and validate findings in multiple cell lines or model organisms to confirm specificity .

Q. What analytical techniques are critical for verifying the purity and stability of this compound under various storage conditions?

  • Methodological Answer : Employ HPLC with UV/Vis or diode-array detection for purity checks. Monitor stability via accelerated degradation studies (e.g., exposure to heat, light, humidity) and quantify degradation products using LC-MS. Store samples in inert atmospheres (argon) at -80°C for long-term preservation .
  • Documentation : Include raw chromatograms and spectral data in supplementary materials to support reproducibility claims .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding this compound's mechanism of action across different cellular models?

  • Methodological Answer : Conduct comparative studies under standardized conditions (e.g., identical nutrient media, oxygen levels). Perform meta-analyses of existing data to identify trends, and use siRNA knockdown or CRISPR-Cas9 models to isolate target pathways. Address discrepancies through systematic reviews of assay parameters (e.g., incubation time, solvent effects) .
  • Hypothesis Refinement : Revisit research questions using frameworks like PICO (Population, Intervention, Comparison, Outcome) to clarify variables and outcomes .

Q. How can computational modeling be integrated with empirical data to predict this compound's interaction with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities and conformational changes. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with cheminformatics databases (e.g., PubChem BioAssay) to identify structural analogs .
  • Data Synthesis : Use heatmaps or network diagrams to visualize target-pathway relationships and prioritize experimental validation .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance. For high-throughput data, employ false discovery rate (FDR) corrections .
  • Error Analysis : Quantify instrument-derived uncertainties (e.g., pipetting errors) and propagate them through final calculations .

Guidelines for Data Presentation and Reproducibility

  • Tables/Figures : Prioritize processed data relevant to the research question in the main text. Use appendices for raw datasets, and ensure graphs adhere to journal guidelines (e.g., color accessibility, axis labels) .
  • Theoretical Frameworks : Ground research questions in established theories (e.g., structure-activity relationships) and cite foundational literature to justify methodological choices .
  • Ethical Compliance : Disclose conflicts of interest and obtain ethics approvals for studies involving human-derived samples or animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.